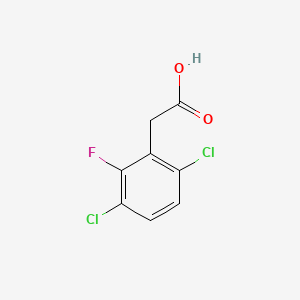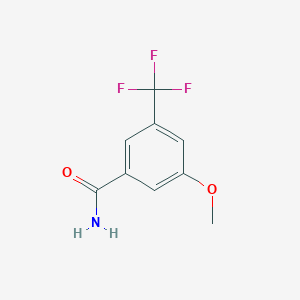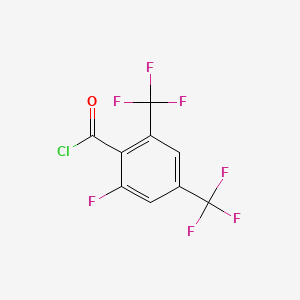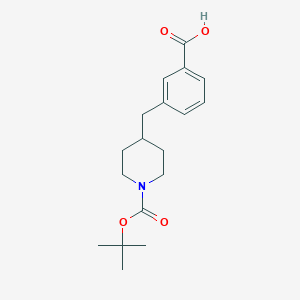
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid
Übersicht
Beschreibung
“3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid” is a 4-aryl piperidine that serves as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring attached to a benzoic acid group via a methylene bridge . The piperidine nitrogen is further substituted with a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
This compound is used as a linker in the development of PROTACs, which are bifunctional molecules designed for targeted protein degradation . The incorporation of rigidity into the linker region of these degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
This compound is a powder with an assay of ≥95% . It is stored at a temperature of 2-8°C . Its SMILES string is O=C(OC©©C)N1CCC(C2=CC(C(O)=O)=CC=C2)CC1 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- Asymmetric Synthesis of Inhibitors: This compound is used as a key intermediate in the asymmetric synthesis of protein kinase inhibitors, such as CP-690550. This process is notable for its mild conditions and high yields, suggesting potential for industrial applications (Hao et al., 2011).
Synthesis of Crucial Intermediates
- Synthesis of Vandetanib Intermediates: It plays a crucial role in synthesizing intermediates for vandetanib, a medication used to treat certain types of cancer. The process involves several steps, including protection, reduction, and substitution reactions, achieving a high total yield (Wei et al., 2010).
Development of Novel Compounds
- Creation of Potent Inhibitors: This compound is instrumental in the development of novel inhibitors like acetyl-CoA carboxylase non-selective inhibitors. Modifications to the piperidine ring, like the fluorine substituted tert-butoxycarbonyl group, have led to potent inhibitors with promising pharmacological properties (Chonan et al., 2011).
Labeling of Bioactive Molecules
- Labeling in Radiopharmaceuticals: The tert-butoxycarbonyl group, including its derivatives, is used in labeling bioactive molecules in the field of radiopharmaceuticals. This application is particularly significant in the preparation of mixed ligand fac-tricarbonyl complexes (Mundwiler et al., 2004).
Drug Metabolism Studies
- Investigating Drug Metabolism: In the context of novel antidepressants like Lu AA21004, this compound is used to study the oxidative metabolism process in drugs. Understanding its role in metabolic pathways helps in the development of effective and safe pharmacotherapies (Hvenegaard et al., 2012).
Safety And Hazards
This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has hazard statements H315, H317, H319, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)16(20)21/h4-6,12-13H,7-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVECPVHFDIWDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662861 | |
| Record name | 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid | |
CAS RN |
799283-53-7 | |
| Record name | 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



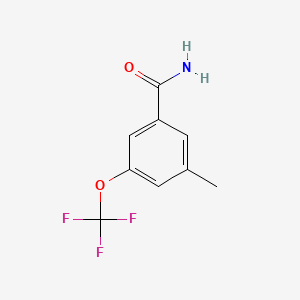


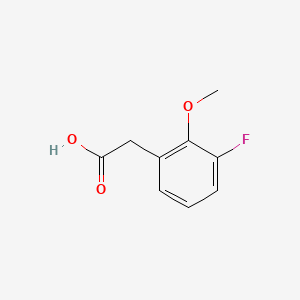
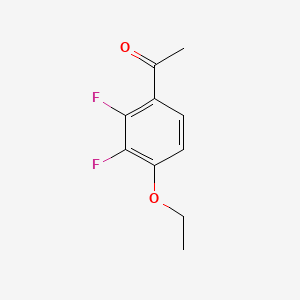
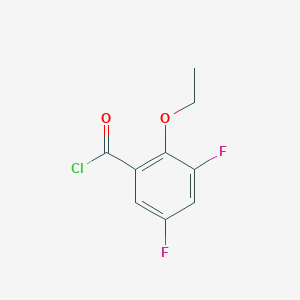
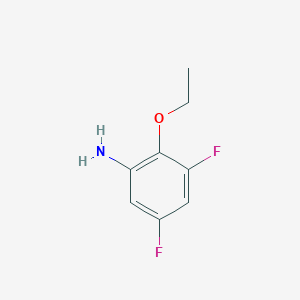
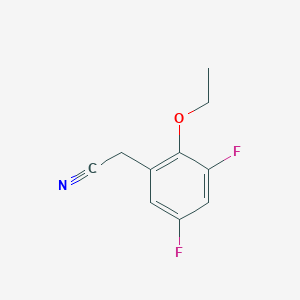
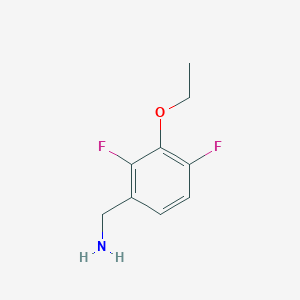
![(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol](/img/structure/B1390719.png)

